N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-18(12-25-13-23-16-5-2-1-4-15(16)20(25)29)22-9-10-26-21(30)27(14-7-8-14)19(24-26)17-6-3-11-31-17/h1-6,11,13-14H,7-10,12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGGHRBDIWWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the furan ring, and the coupling with the quinazolinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may produce dihydrotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole and quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and quinazolinone moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide | C₂₂H₂₁N₇O₄ | Quinazolin-3-yl, furan-2-yl, cyclopropyl |
| 2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | C₁₄H₁₃F₃N₄O₃S | Trifluoromethoxy phenyl, sulfanyl |
Substituent-Driven Divergence
- Quinazolinone vs. Trifluoromethoxy Phenyl: The quinazolinone moiety in the target compound may enhance DNA intercalation or kinase affinity, whereas the trifluoromethoxy group in the analogue could improve lipophilicity and metabolic stability .
- Furan-2-yl vs.
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
Evidence from analogous compounds (e.g., rapamycin derivatives) demonstrates that substituent positions critically influence chemical environments. For example:
- In compounds with triazole and quinazolinone systems, protons in regions analogous to positions 29–36 (quinazolinone) and 39–44 (triazole-furan junction) exhibit distinct chemical shifts due to electronic effects from substituents (Figure 6 in ).
- The cyclopropyl group in both compounds likely causes upfield shifts in adjacent protons due to its electron-withdrawing nature .
Table 2: Hypothetical NMR Shift Comparison (Based on )
| Proton Region | Target Compound (δ, ppm) | Trifluoromethoxy Analogue (δ, ppm) | Notes |
|---|---|---|---|
| Quinazolinone (29–36) | ~7.2–8.1 | N/A | Aromatic ring current effects dominate |
| Triazole-Furan (39–44) | ~6.5–7.0 | ~6.8–7.3 (sulfanyl region) | Furan’s conjugation vs. sulfur’s anisotropy |
Crystallographic Refinement
Both compounds likely utilize SHELXL for refinement, given its dominance in small-molecule crystallography. Key parameters:
- Target Compound: High-resolution data may resolve the planar quinazolinone and twisted triazole-furan junction.
- Analogue : The trifluoromethoxy group’s steric bulk could lead to larger thermal displacement parameters .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that combines various pharmacophoric elements. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a furan moiety, and a quinazoline derivative. The molecular formula is , with a molecular weight of approximately 384.44 g/mol. The presence of these functional groups is indicative of diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 384.44 g/mol |
| CAS Number | 1797260-76-4 |
Antimicrobial Activity
Research indicates that triazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
- Antibacterial Properties : Studies have demonstrated that quinazoline derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural components may enhance its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antifungal Activity : Similar compounds have been tested for antifungal activity against strains such as Candida albicans. The triazole ring is known for its role in inhibiting ergosterol synthesis in fungal cell membranes.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
- Cell Cycle Disruption : Quinazoline derivatives may interfere with DNA synthesis or repair mechanisms in both bacterial and fungal cells.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structures to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL.
Study 2: Antifungal Activity
Another research focused on the antifungal properties of related compounds against Candida albicans. The study found that certain analogs displayed significant antifungal activity with MIC values as low as 0.25 µg/mL. This suggests that modifications to the structure can enhance efficacy.
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Basic:
The compound is synthesized via multi-step heterocyclic chemistry. A key intermediate, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione , is first prepared, followed by alkylation with chloroacetamide derivatives under reflux in ethanol/water with KOH catalysis. Recrystallization from ethanol is critical for purity .
Advanced:
For optimization, employ Bayesian optimization or Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading). These methods reduce experimental iterations and improve yield predictions, as demonstrated in flow-chemistry syntheses of complex heterocycles .
How is the structure-activity relationship (SAR) studied for anti-exudative activity in this compound class?
Basic:
Modify substituents at the 4-position of the triazole ring (e.g., fluorine, chlorine, methoxy) and evaluate anti-exudative activity (AEA) in vivo. Compare results to reference drugs like diclofenac sodium at 8–10 mg/kg doses .
Advanced:
Use molecular docking to predict interactions with inflammatory targets (e.g., COX-2). Pair computational results with in vitro assays (e.g., TNF-α inhibition) to validate SAR hypotheses .
What methodologies are recommended for assessing biological activity contradictions across derivatives?
Basic:
Standardize assays (e.g., carrageenan-induced edema in rodents) and ensure consistent dosing. Cross-validate with in vitro models (e.g., LPS-stimulated macrophages) to resolve discrepancies between AEA and other endpoints .
Advanced:
Apply statistical modeling (e.g., multivariate regression) to correlate substituent electronic properties (Hammett constants) with activity. Identify outliers caused by pharmacokinetic factors (e.g., metabolic stability) .
How can computational tools predict the pharmacokinetic profile of this compound?
Basic:
Use PASS software to predict absorption and bioavailability based on structural motifs (e.g., furan’s hydrophobicity, quinazolinone’s hydrogen-bonding capacity). Validate with logP and polar surface area calculations .
Advanced:
Perform molecular dynamics simulations to study blood-brain barrier penetration or CYP450 metabolism. Compare to analogs with known pharmacokinetic data to refine predictions .
What analytical techniques are critical for characterizing synthetic intermediates and final products?
Basic:
- 1H/13C NMR : Confirm regiochemistry of triazole and quinazolinone rings.
- LC-MS : Verify molecular weight and detect impurities.
- Elemental analysis : Validate purity (>95%) .
Advanced: - X-ray crystallography : Resolve ambiguous stereochemistry in cyclopropyl or acetamide groups.
- HRMS-ESI : Detect trace byproducts from alkylation steps .
How should researchers address conflicting SAR data between in vitro and in vivo models?
Basic:
Re-evaluate compound solubility and metabolic stability. Use HPLC to confirm intact compound levels in plasma post-administration .
Advanced:
Conduct metabolite profiling (LC-QTOF-MS) to identify active/inactive metabolites. Adjust SAR models to account for prodrug activation or degradation .
What advanced synthetic strategies improve scalability for preclinical studies?
Basic:
Optimize solvent systems (e.g., switch ethanol to DMF for better solubility) and replace hazardous reagents (e.g., KOH with polymer-supported bases) .
Advanced:
Adopt continuous-flow chemistry to enhance reproducibility and reduce reaction times. This method is validated for complex heterocycles like triazoles and quinazolinones .
How do stereochemical variations in the cyclopropyl group impact biological activity?
Advanced:
Synthesize enantiopure cyclopropyl derivatives via chiral resolution (e.g., HPLC with amylose columns) or asymmetric catalysis. Test isomers in AEA assays to identify stereospecific interactions with targets .
What heuristic algorithms are effective for reaction optimization in multi-step syntheses?
Advanced:
- Bayesian optimization : Prioritizes high-yield conditions with minimal experiments.
- Genetic algorithms : Explore combinatorial substituent effects (e.g., furan vs. thiophene) for activity optimization .
How can researchers validate target engagement in anti-inflammatory pathways?
Advanced:
Use SPR (surface plasmon resonance) to measure binding affinity to COX-2 or NF-κB. Pair with RNA-seq to profile downstream gene expression changes in treated models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
